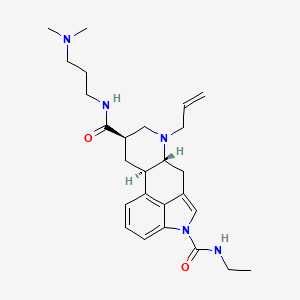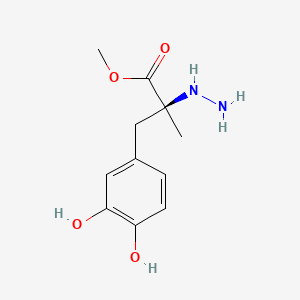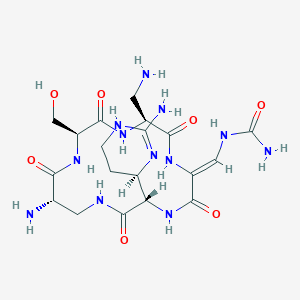
2-6-Capreomycin IA
Overview
Description
Capreomycin IA is an antibiotic used in combination with other antibiotics for the treatment of tuberculosis . Specifically, it is a second-line treatment used for active drug-resistant tuberculosis . It is given by injection into a vein or muscle . Capreomycin IA is an analog of Capreomycin and is shown to have antibacterial activity.
Molecular Structure Analysis
The molecular formula of Capreomycin IA is C25H44N14O8 . The molecular weight is 540.54.Scientific Research Applications
Impurities in Capreomycin and Their Identification
Capreomycin, including 2-6-Capreomycin IA, is primarily used to treat multidrug-resistant tuberculosis. However, its clinical utility is limited due to adverse reactions, significantly influenced by impurities in the drug. A study by Liu et al. (2018) improved methods to detect and isolate impurities in capreomycin sulfate. This research contributes to understanding the role of impurities in its toxicity and efficacy.
Genetic Basis of Capreomycin Resistance
Research by Maus et al. (2005) explored the genetic basis of resistance to capreomycin in Mycobacterium tuberculosis. The study found that mutations in the tlyA gene, which encodes an rRNA methyltransferase, confer resistance to capreomycin, highlighting the antibiotic's molecular target and resistance mechanisms.
Genome-wide Analysis of Capreomycin Action
A study by Fu and Shinnick (2007) used Affymetrix oligonucleotide GeneChips to conduct a genome-wide analysis of capreomycin's action on Mycobacterium tuberculosis. The results indicate that capreomycin significantly affects multiple pathways in the bacterium, including cell wall processes and intermediate metabolism, providing a comprehensive view of its bactericidal activity.
Structural Insights and SAM Binding
Witek et al. (2016) investigated the structural and functional aspects of the TlyA enzyme in relation to its interaction with S-adenosyl-l-methionine (SAM), crucial for capreomycin sensitivity in M. tuberculosis. This research offers insights into the enzyme's role and potential mechanisms of action, which are pivotal for understanding how capreomycin functions at a molecular level (Witek et al., 2016).
Capreomycin's Interaction with Ribosomal Proteins
Lin et al. (2014) demonstrated that capreomycin inhibits the interaction between ribosomal proteins L12 and L10, integral to the function of the 50S ribosomal subunit. This finding suggests a novel mechanism by which capreomycin inhibits protein synthesis in M. tuberculosis (Lin et al., 2014).
Molecular Mechanisms of Drug Resistance
A study by Du et al. (2014) explored the molecular mechanisms of capreomycin resistance in Mycobacterium. Identifying mutations leading to resistance offers critical insights into how the bacteria adapt and survive antibiotic treatment.
Binding Properties of Capreomycin to Copper(II)
Stokowa et al. (2012) investigated capreomycin's unique binding properties with copper(II). This research provides insights into the drug's potential chelating capabilities, which could be significant for its therapeutic action and interactions with other biological molecules (Stokowa et al., 2012).
Insights into Capreomycin Resistance
Ali et al. (2021) explored the impact of mutations in the S-adenosyl-L-methionine binding motif in TlyA on capreomycin resistance. This research provides further understanding of how specific genetic changes can lead to decreased drug efficacy (Ali et al., 2021).
properties
IUPAC Name |
[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCTBYTRMLWCB-MRSVHRRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CN)CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891322 | |
| Record name | 2-6-Capreomycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-6-Capreomycin IA | |
CAS RN |
62639-89-8 | |
| Record name | Capreomycin IIA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062639898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-6-Capreomycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPREOMYCIN IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TL5Q9SM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




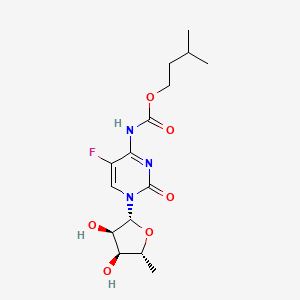



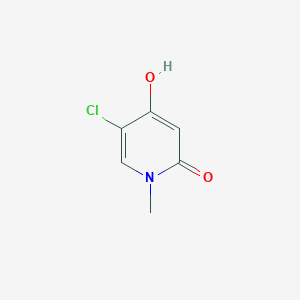

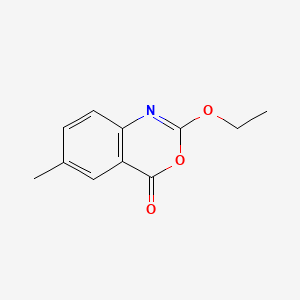
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
